2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C19H14N4O5S and its molecular weight is 410.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Hybrids in Biological Activities
Sulfonamides are a crucial class of compounds with a wide range of pharmacological activities. They have been identified as having antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the development of various hybrid compounds when combined with other organic compounds. Recent research has focused on two-component sulfonamide hybrids incorporating coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine. These hybrids have shown promise in enhancing biological activity and targeting a range of therapeutic applications (Ghomashi et al., 2022).
Multicomponent Sulfonamide Hybrids
Further developments in sulfonamide-based hybrids have led to multicomponent hybrids, which incorporate more than one biologically active heterocycle. These novel formulations aim to increase effectiveness across a broad spectrum of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents. The advancements in this area highlight the potential of sulfonamide hybrids in developing more effective and targeted therapeutic agents (Massah et al., 2022).
Specific Applications in Drug Development
One particular area of focus has been the optimization of phenyl quinazoline series for the potential treatment of atrial fibrillation. This optimization process led to the development of compounds with reduced brain penetration while maintaining efficacy. These developments underscore the importance of sulfonamide hybrids in addressing specific medical conditions by fine-tuning molecular properties for desired therapeutic outcomes (Gunaga et al., 2017).
Eigenschaften
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)29(26,27)23-12-1-3-13(4-2-12)28-14-7-9-20-10-8-14/h1-4,7-10,15-17,23H,5-6,11H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSTIFJTSOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.